molecular formula C17H13ClN4OS B11059808 [5-Amino-2-(4-chlorophenyl)-4-cyano-2-(propylsulfanyl)-3(2H)-furanyliden](cyano)methyl cyanide

[5-Amino-2-(4-chlorophenyl)-4-cyano-2-(propylsulfanyl)-3(2H)-furanyliden](cyano)methyl cyanide

Cat. No.: B11059808
M. Wt: 356.8 g/mol
InChI Key: SCRKKHWSVMMPKM-UHFFFAOYSA-N
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Description

5-Amino-2-(4-chlorophenyl)-4-cyano-2-(propylsulfanyl)-3(2H)-furanylidenmethyl cyanide: is a complex organic compound characterized by its unique structure, which includes a furanyliden ring, a cyano group, and a propylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(4-chlorophenyl)-4-cyano-2-(propylsulfanyl)-3(2H)-furanylidenmethyl cyanide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furanyliden Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions using cyanide salts.

    Attachment of the Propylsulfanyl Group: This step involves the reaction of the intermediate with propylthiol under controlled conditions.

    Final Amination: The amino group is introduced through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(4-chlorophenyl)-4-cyano-2-(propylsulfanyl)-3(2H)-furanylidenmethyl cyanide: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the cyano and amino groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Cyanide salts, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-Amino-2-(4-chlorophenyl)-4-cyano-2-(propylsulfanyl)-3(2H)-furanylidenmethyl cyanide: has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate or active ingredient due to its unique structure and functional groups.

    Materials Science: It is explored for use in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound’s interactions with biological molecules are of interest for understanding its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 5-Amino-2-(4-chlorophenyl)-4-cyano-2-(propylsulfanyl)-3(2H)-furanylidenmethyl cyanide involves its interaction with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-(4-chlorophenyl)-4-cyano-2-(methylsulfanyl)-3(2H)-furanylidenmethyl cyanide
  • 5-Amino-2-(4-chlorophenyl)-4-cyano-2-(ethylsulfanyl)-3(2H)-furanylidenmethyl cyanide

Uniqueness

The uniqueness of 5-Amino-2-(4-chlorophenyl)-4-cyano-2-(propylsulfanyl)-3(2H)-furanylidenmethyl cyanide lies in its specific combination of functional groups and its potential applications. The propylsulfanyl group, in particular, may confer unique properties compared to similar compounds with different alkyl groups.

Properties

Molecular Formula

C17H13ClN4OS

Molecular Weight

356.8 g/mol

IUPAC Name

2-[5-amino-2-(4-chlorophenyl)-4-cyano-2-propylsulfanylfuran-3-ylidene]propanedinitrile

InChI

InChI=1S/C17H13ClN4OS/c1-2-7-24-17(12-3-5-13(18)6-4-12)15(11(8-19)9-20)14(10-21)16(22)23-17/h3-6H,2,7,22H2,1H3

InChI Key

SCRKKHWSVMMPKM-UHFFFAOYSA-N

Canonical SMILES

CCCSC1(C(=C(C#N)C#N)C(=C(O1)N)C#N)C2=CC=C(C=C2)Cl

Origin of Product

United States

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